molecular formula C10H12O B6233794 (R)-cyclopropyl(phenyl)methanol CAS No. 110548-55-5

(R)-cyclopropyl(phenyl)methanol

Cat. No.: B6233794
CAS No.: 110548-55-5
M. Wt: 148.2
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Description

(R)-cyclopropyl(phenyl)methanol is a chiral alcohol of significant interest in organic synthesis and medicinal chemistry research. This compound belongs to a class of chemicals where the enantiopurity is critical for biological activity and material properties. Related structural analogs, such as 1-(4'-chlorophenyl)-1-cyclopropyl methanol, have been documented in scientific literature for their potent fungistatic activity against plant-pathogenic fungi, including Botrytis cinerea . The presence of the hydroxyl group is fundamental for the expression of this antifungal effect, making this chiral scaffold a valuable subject for developing new antifungal agents and studying fungal detoxification mechanisms . Researchers utilize this and similar chiral alcohols in biocatalytic and chemical studies to develop highly effective, enantioselective synthetic pathways . The compound should be stored in a cool, dark place under an inert atmosphere . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

110548-55-5

Molecular Formula

C10H12O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Significance of Chiral Cyclopropyl Carbinols in Advanced Chemical Synthesis

Chiral cyclopropyl (B3062369) carbinols, a class of compounds to which (R)-cyclopropyl(phenyl)methanol belongs, are of considerable importance in advanced chemical synthesis. The cyclopropyl group, a three-membered carbon ring, imparts unique reactivity and stereochemical influence, making these molecules valuable precursors in the construction of intricate molecular architectures. chemicalbook.com

The rigidity of the cyclopropyl core allows for highly diastereoselective reactions on adjacent functional groups. nih.gov This property is crucial in creating stereodefined products, which is a primary goal in modern synthetic chemistry, particularly in the development of pharmaceuticals and bioactive compounds. chemicalbook.comacs.orgrochester.edu The incorporation of a cyclopropyl moiety can lead to the formation of complex structures, including benzo-fused nitrogen rings and (hetero)aryl-fused cyclohexa-1,3-dienes. chemicalbook.com Furthermore, the presence of the chiral carbinol center provides a handle for controlling the absolute stereochemistry of the final products, a critical factor in determining the biological activity of many molecules. nih.gov

The utility of chiral cyclopropyl carbinols extends to their role as intermediates in the synthesis of a wide array of organic compounds. actylis.com They can undergo various transformations, such as ring-opening reactions, to generate other valuable synthetic intermediates. rsc.org This versatility makes them a cornerstone in the strategic design of synthetic pathways toward complex target molecules.

Historical Context of Asymmetric Synthesis of Cyclopropyl Substituted Methanols

The development of methods for the asymmetric synthesis of cyclopropyl-substituted methanols has been a significant area of research in organic chemistry. chiralpedia.com Early methods often relied on classical resolution techniques, which are inherently inefficient. The quest for more efficient and selective methods led to the development of catalytic asymmetric synthesis, a field that has seen tremendous growth over the past few decades. chiralpedia.com

A major breakthrough in this area was the development of enantioselective cyclopropanation reactions of allylic alcohols. orgsyn.org These methods utilize chiral catalysts to direct the formation of one enantiomer of the cyclopropyl (B3062369) carbinol over the other with high selectivity. orgsyn.org The work of pioneering chemists in the field of asymmetric catalysis laid the groundwork for these advancements. chiralpedia.com

Another important strategy involves the asymmetric reduction of cyclopropyl ketones. This approach uses chiral reducing agents or catalysts to convert a prochiral ketone into a chiral alcohol with high enantiomeric excess. These methods have been instrumental in providing access to a wide range of enantiomerically enriched cyclopropyl-substituted methanols.

The evolution of these synthetic methodologies has been driven by the increasing demand for enantiomerically pure compounds in various fields, particularly in medicinal chemistry, where the chirality of a molecule can have a profound impact on its pharmacological properties. nih.gov

Research Imperatives and Emerging Challenges in R Cyclopropyl Phenyl Methanol Chemistry

Catalytic Asymmetric Reduction Strategies

The catalytic asymmetric reduction of prochiral ketones is a highly effective method for producing enantiomerically enriched alcohols. This section explores various strategies, including transition metal-catalyzed hydrogenation, stereoselective reductions with organotin hydrides, and biocatalytic approaches.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Ketones

Transition metal catalysis, particularly with ruthenium and iridium, offers powerful tools for the asymmetric hydrogenation of ketones to their corresponding alcohols with high levels of enantioselectivity. nih.gov

Ruthenium complexes, when paired with chiral ligands, are highly effective for the asymmetric hydrogenation of a wide array of ketones. nih.govnih.gov The design of the chiral ligand is paramount in achieving high enantioselectivity. For instance, ruthenium catalysts combined with cinchona alkaloid-derived NNP ligands have demonstrated exceptional performance in the hydrogenation of various aromatic and heteroaromatic ketones, yielding chiral alcohols with up to 99.9% enantiomeric excess (ee). nih.govrsc.org The choice of the cinchona alkaloid stereoisomer within the ligand structure can significantly influence both the reaction rate and the stereochemical outcome of the reduction. nih.gov

Another notable example is the use of QUINAPHOS as a ligand in ruthenium-catalyzed asymmetric hydrogenation of aromatic ketones. rsc.org These systems, often in the presence of co-catalysts like achiral or chiral diamines, can achieve high enantioselectivity. rsc.org The interplay between the chiral diphosphine ligand and the diamine co-catalyst creates a highly structured and effective chiral environment around the metal center, facilitating the stereoselective transfer of hydrogen to the ketone substrate. nih.gov

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones with Selected Ligands

Ketone Substrate Ruthenium Catalyst/Ligand System Enantiomeric Excess (ee) (%) Reference
Acetophenone [RuCl₂(p-cymene)]₂ / (S)-QUINAPHOS / (S,S)-DPEN 98 rsc.org
2-Acetylfuran [Ru(cod)(2-met-allyl)₂] / (R,R)-Tsdpen / KOtBu 99 nih.gov
1-Tetralone [RuCl₂(p-cymene)]₂ / (R)-C₃-TunaPhos / DBU 99 nih.gov

This table presents a selection of data and is not exhaustive.

Iridium catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds through a process known as hydrogen borrowing or transfer hydrogenation. nih.govnih.gov This methodology allows for the alkylation of alcohols with other alcohols to produce higher, branched alcohols. nih.gov In the context of synthesizing complex chiral alcohols, iridium-catalyzed hydrogen borrowing reactions offer a unique approach. For example, an iridium-catalyzed process has been developed for the α-alkylation of ketones with primary alcohols, leading to the formation of α-branched ketones which can then be reduced to the corresponding branched alcohols. nih.gov

Notably, cyclopropyl ketones have been identified as crucial substrates in these iridium-catalyzed hydrogen borrowing reactions, enabling the formation of α-branched ketones that can be further functionalized. nih.gov This strategy opens up avenues for the synthesis of complex cyclopropyl-containing chiral alcohols. Furthermore, iridium catalysts, particularly those with (P,N) ligands, have been shown to be highly effective in the asymmetric isomerization of primary allylic alcohols to chiral aldehydes, showcasing the versatility of iridium in asymmetric transformations. nih.govunige.ch

Stereoselective Reduction using Organotin Hydrides

Organotin hydrides have been utilized as reducing agents in organic synthesis. acs.org While often associated with radical reactions, they can also participate in the reduction of carbonyl compounds. The stereoselectivity of these reductions can be influenced by the structure of the substrate and the nature of the tin hydride. nih.gov For the reduction of cyclopropyl ketones, the conformational preferences of the substrate play a crucial role in determining the stereochemical outcome. nih.gov Theoretical calculations have shown that the bisected s-cis conformer is often the most stable, and hydride attack from the less-hindered face of this conformer can lead to high stereoselectivity. nih.gov

While the development of chiral organotin hydrides for enantioselective reductions has been explored, achieving high levels of enantioselectivity remains a challenge. dissertation.com However, organotin hydride-catalyzed conjugate reduction of α,β-unsaturated ketones, mediated by a silicon hydride, has been developed as a more environmentally benign approach. organic-chemistry.org This catalytic method reduces the amount of toxic tin waste generated. organic-chemistry.orgresearchgate.net

Biocatalytic and Chemoenzymatic Reductions of Keto Acid Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to their corresponding alcohols with exceptional enantio- and diastereoselectivity. Chemoenzymatic approaches combine the strengths of chemical synthesis and biocatalysis. nih.gov

A common strategy involves the synthesis of a prochiral ketone precursor, which is then subjected to a biocatalytic reduction. For the synthesis of this compound, a precursor such as cyclopropyl phenyl ketone can be reduced using a suitable KRED. The use of α-keto acids as precursors for the synthesis of chiral molecules is also a well-established strategy in biocatalysis. nih.govnih.gov These precursors can be converted to the desired chiral alcohols through the action of specific enzymes. One-pot chemoenzymatic methods have been developed to convert amides to enantiomerically enriched alcohols by combining a chemical coupling reaction with a subsequent asymmetric biocatalytic reduction, achieving high yields and enantiomeric excess. nih.gov

Enantioselective Cyclopropanation Methodologies

An alternative approach to constructing chiral cyclopropyl-containing molecules is through enantioselective cyclopropanation reactions. These methods involve the creation of the cyclopropane ring itself in a stereocontrolled manner.

One such method involves the gold(I)-catalyzed reaction of olefins with propargylic esters to form polysubstituted cyclopropanes. mdpi.com By employing chiral gold(I)-carbene complexes as catalysts, it is possible to achieve high enantioselectivity in this transformation, favoring the formation of the cis product. mdpi.com Another powerful strategy is the tandem enantioselective addition to an aldehyde followed by an in-situ alkoxide-directed cyclopropanation. nih.govnih.gov This one-pot procedure allows for the synthesis of a diverse range of cyclopropyl alcohol building blocks with high enantio- and diastereoselectivities from achiral precursors. nih.gov

Table 2: Enantioselective Cyclopropanation Approaches to Chiral Cyclopropyl Alcohols

Reaction Type Catalyst/Reagent System Key Features Reference
Gold(I)-Catalyzed Cyclopropanation Chiral Gold(I)-Carbene Complexes High enantioselectivity, preference for cis product mdpi.com
Tandem Vinylation/Cyclopropanation (-)-MIB / Diethylzinc (B1219324) / CF₃CH₂OH One-pot synthesis from achiral precursors, high enantio- and diastereoselectivity nih.gov

This table provides a summary of selected methodologies and is not exhaustive.

Chiral Auxiliary and Ligand-Controlled Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, involves the reaction of an alkene with an organozinc carbenoid. numberanalytics.comwikipedia.org The stereochemical outcome of this reaction can be effectively controlled through the use of chiral auxiliaries covalently attached to the substrate or by employing chiral ligands that coordinate to the zinc carbenoid.

Control of Diastereoselectivity in Cyclopropyl Carbinol Formation

The inherent stereochemistry of a chiral substrate, particularly the presence of a nearby hydroxyl group as in allylic alcohols, can direct the diastereoselectivity of the Simmons-Smith cyclopropanation. organicreactions.orgwiley-vch.de The hydroxyl group coordinates to the zinc carbenoid, delivering the methylene (B1212753) group to one face of the double bond, thus controlling the formation of the new stereocenter on the cyclopropane ring relative to the existing stereocenter. researchgate.netnih.gov

Studies on alkenyl cyclopropyl carbinol derivatives have demonstrated that the rigidity of the cyclopropyl core allows for highly diastereoselective Simmons-Smith cyclopropanation on an adjacent alkenyl moiety, yielding bicyclopropanes as single diastereomers. nih.govacs.orgtechnion.ac.il This directing effect is observed for both E and Z-alkenes and is tolerant of various substitution patterns. nih.gov For instance, the cyclopropanation of a model alkenyl cyclopropyl carbinol with diiodomethane (B129776) and diethylzinc resulted in the corresponding bicyclopropyl (B13801878) carbinol with a diastereomeric ratio greater than 98:2. researchgate.netnih.gov

SubstrateProductDiastereomeric Ratio (dr)Yield (%)
Alkenyl Cyclopropyl Carbinol (1a)Bicyclopropyl Carbinol (3a)>98:288
Alkenyl Cyclopropyl Carbinol (1b)Bicyclopropyl Carbinol (3b)>98:2-
Alkenyl Cyclopropyl Carbinol (1c)Bicyclopropyl Carbinol (3c)>98:2-

Table 1: Diastereoselective Simmons-Smith Cyclopropanation of Alkenyl Cyclopropyl Carbinols. researchgate.netnih.gov

Optimization of Enantiomeric Excess in Cyclopropanation Reactions

Achieving high enantiomeric excess (ee) in Simmons-Smith cyclopropanation often relies on the use of chiral, non-racemic ligands that modulate the reactivity and stereoselectivity of the zinc carbenoid. numberanalytics.com A variety of chiral ligands have been developed for the asymmetric cyclopropanation of allylic alcohols. organicreactions.org

One successful approach involves the use of chiral N,N-bis(methanesulfonyl) derivatives of (R,R)-1,2-diaminocyclohexane as a chiral promoter. acs.org Key factors for achieving high enantioselectivity include the pre-formation of the ethylzinc (B8376479) alkoxide of the allylic alcohol and the zinc complex of the chiral promoter. acs.org Another effective strategy employs a chiral dioxaborolane ligand derived from (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide. acs.orglookchem.com This ligand is believed to create a well-defined chiral environment around the zinc center, leading to high levels of asymmetric induction. acs.org For example, the cyclopropanation of cinnamyl alcohol using a chiral dioxaborolane ligand afforded the corresponding cyclopropylmethanol (B32771) in high yield and enantiomeric excess.

More recent developments have utilized N,N,N′,N′-Tetraethyl-1,1′-bi-2-naphthol-3,3′-dicarboxamide as a chiral auxiliary, achieving enantioselectivities greater than 85% ee for the cyclopropanation of E-allylic alcohols. oup.com

Chiral Ligand/AuxiliarySubstrateEnantiomeric Excess (ee)
(R,R)-1,2-diaminocyclohexane derivativeAllylic Alcoholsup to >90%
Chiral DioxaborolaneCinnamyl AlcoholHigh
1,1′-Bi-2-naphthol-3,3′-dicarboxamideE-Allylic Alcohols>85%

Table 2: Examples of Chiral Ligands and Auxiliaries for Enantioselective Simmons-Smith Cyclopropanation. acs.orgacs.orgoup.com

Rhodium(III)-Catalyzed Enantio- and Diastereoselective C-H Cyclopropylation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. acs.orgescholarship.org This strategy can be applied to the enantio- and diastereoselective synthesis of cyclopropanes. snnu.edu.cnnih.gov In one approach, a dual directing-group strategy is employed for the C-H cyclopropylation of N-phenoxylsulfonamides with cyclopropenyl secondary alcohols. snnu.edu.cnnih.gov This method provides functionalized trans-cyclopropanes with high diastereoselectivity and enantioselectivity. snnu.edu.cn The reaction is proposed to proceed through a Rh(V)-nitrenoid intermediate. snnu.edu.cnnih.gov

Another Rh(III)-catalyzed method involves the diastereoselective [2+1] annulation of N-enoxyphthalimides with allylic alcohols. nih.govcolumbia.edu The oxyphthalimide group acts as a traceless directing group, facilitating C-H activation and controlling the diastereoselectivity of the cyclopropanation. nih.govcolumbia.edu This approach has been shown to be effective for a range of substituted allylic alcohols, providing the corresponding cyclopropyl ketones with good yields and high diastereomeric ratios. nih.gov

Catalyst SystemSubstratesKey Features
Rh(III) with dual directing groupsN-phenoxylsulfonamides and cyclopropenyl alcoholsHigh enantio- and diastereoselectivity for trans-cyclopropanes. snnu.edu.cnnih.gov
Rh(III) with N-enoxyphthalimide directing groupN-enoxyphthalimides and allylic alcoholsTraceless directing group, high diastereoselectivity. nih.govcolumbia.edu

Table 3: Rhodium(III)-Catalyzed C-H Cyclopropylation Strategies.

Asymmetric Michael Initiated Ring Closure (MIRC) Reactions

The Asymmetric Michael Initiated Ring Closure (MIRC) reaction is a versatile and efficient method for constructing chiral cyclopropanes. rsc.orgrsc.org This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the cyclopropane ring. The stereochemistry of the final product can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.orgumn.edu

A variety of chiral catalysts, including organocatalysts, have been successfully employed in enantioselective MIRC reactions. researchgate.net For instance, diarylprolinol ethers have been used as organocatalysts for the reaction of α,β-unsaturated aldehydes, affording cyclopropanes with high diastereoselectivity and enantioselectivity (up to 96% ee). researchgate.net More recently, a vinylogous MIRC reaction has been developed for the synthesis of chiral spiro-cyclopropyl oxindoles, demonstrating the broad applicability of this methodology. nih.gov

Tandem Catalytic Asymmetric Approaches

Tandem reactions, where multiple transformations occur in a single pot without isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. researcher.life Asymmetric tandem catalysis combines the advantages of tandem reactions with the ability to control stereochemistry. nih.gov

One such approach for the synthesis of chiral cyclopropyl carbinols involves an asymmetric alkyl or vinyl addition to an aldehyde, generating a chiral allylic zinc alkoxide intermediate in situ. researcher.life This intermediate then undergoes a directed, diastereoselective cyclopropanation. This one-pot procedure avoids the isolation of the potentially unstable allylic alcohol and allows for the synthesis of highly enantioenriched cyclopropyl carbinols. researcher.life

Another example is the manganese-catalyzed cyclopropanation of allylic alcohols with sulfones, which proceeds via a borrowing hydrogen strategy. nih.gov This reaction involves a sequence of catalytic dehydrogenation, Michael addition, cyclization, and catalytic hydrogenation to afford the cyclopropylmethanol product. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting complex reaction mechanisms at the molecular level. While direct and exhaustive DFT studies specifically on this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on closely related cyclopropyl-substituted systems. These studies provide a framework for how the reaction energy barriers, transition states, and stereochemical outcomes of reactions involving this compound would be theoretically approached.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of the energy barriers of various possible pathways. researchgate.netacs.org For a reaction involving this compound, such as an acid-catalyzed rearrangement, DFT would be used to model the structures and energies of the starting material, any intermediates, transition states, and the final products. researchgate.netacs.org

In a typical study, the geometries of all stationary points on the potential energy surface are optimized, and their corresponding energies are calculated. rsc.org The transition state, which represents the highest energy point along the reaction coordinate, is identified by the presence of a single imaginary frequency in the vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction.

For instance, in the phosphine-catalyzed ring-opening reaction of cyclopropyl ketones, a related class of compounds, DFT has been used to compare multiple potential pathways. The calculations revealed that the pathway with the lowest energy barrier involved a sequence of nucleophilic substitution to open the three-membered ring, followed by an intramolecular Michael addition, a proton transfer, and finally an intramolecular Wittig reaction. rsc.org A similar approach for this compound would allow researchers to predict the most likely reaction pathway by comparing the calculated energy barriers for different proposed mechanisms.

A recent study on cyclopropyl-substituted nitrenium ions, which are isoelectronic to the corresponding carbocations, utilized DFT calculations to predict product distributions with reasonable accuracy. acs.orgnih.gov This highlights the power of computational methods in forecasting the outcomes of complex rearrangements.

Table 1: Representative Calculated Reaction Energy Barriers for Related Systems

Reaction SystemComputational MethodCalculated Activation Energy (kcal/mol)Reference
Phosphine-catalyzed ring-opening of cyclopropyl ketoneDFTNot specified, but pathway determined rsc.org
Dehydration of methanol (B129727) at aluminosilicate (B74896) Brønsted acid sitesMP2/6-31G**//HF/3–21G31.1 - 38.2 rsc.org
Rearrangement of allyl p-tolyl etherB3LYP/6-31G*36.08 doi.org

This table is illustrative and shows data for related systems due to the absence of specific data for this compound in the search results.

A significant aspect of studying chiral molecules like this compound is understanding and predicting the stereochemistry of the products. DFT calculations are a powerful tool for rationalizing the stereochemical outcomes of reactions by comparing the energies of the diastereomeric transition states that lead to different stereoisomers. mdpi.com The pathway with the lower energy transition state is expected to be the major pathway, thus determining the stereoselectivity of the reaction.

For reactions involving this compound, DFT could be used to model the approach of a reagent to the chiral center. By calculating the energies of the different transition states, one could predict whether a reaction will proceed with retention or inversion of configuration, or if it will lead to racemization. These calculations can take into account steric and electronic effects that influence the facial selectivity of the reaction.

In the context of 1,3-dipolar cycloaddition reactions, DFT has been successfully used to elucidate the mechanism and predict the regioselectivity and stereoselectivity of the products. mdpi.com Similar computational strategies could be applied to reactions of this compound to understand how its inherent chirality directs the stereochemical course of a transformation.

Probing Reaction Pathways and Intermediate Species

Experimental studies are crucial for validating the predictions made by computational models and for providing tangible evidence of reaction pathways and the existence of transient intermediates.

Reactions of this compound, particularly under acidic conditions or in solvolysis, are expected to proceed through carbocationic intermediates. The formation of a carbocation at the benzylic position, stabilized by both the phenyl ring and the adjacent cyclopropyl group, is a key mechanistic feature. The direct observation of such transient species is challenging due to their high reactivity and short lifetimes.

However, studies on related systems provide insight into how these intermediates can be generated and characterized. For example, stable carbocations have been generated in superacid media and characterized by spectroscopic techniques like NMR. In a study of 2,2-dimethyl-1-(p-methoxyphenyl)propyl cation, the carbocation was generated by treating the corresponding chloride with AgSbF₆ in SO₂-CH₂Cl₂ and observed by ¹³C NMR spectroscopy.

A 2024 study on N-(4-biphenylyl)-N-cyclopropyl nitrenium ion and N-benzyl-N-cyclopropyl nitrenium ion, generated via photolysis, demonstrated that these transient species undergo rearrangements and additions that can be analyzed to understand their behavior. acs.orgnih.gov The products formed, such as those resulting from cyclopropyl ring expansion or ethylene (B1197577) elimination, provide a footprint of the intermediate's reactivity. acs.orgnih.gov

A fundamental question in many organic reactions is whether they proceed through a concerted mechanism, where bond breaking and bond-forming occur in a single step, or a stepwise mechanism involving one or more intermediates. For reactions of this compound, this distinction is critical for a complete mechanistic understanding.

In the context of the 1,2-spin-center shift in carbohydrate systems, the use of a fluorenylcyclopropyl radical clock provided strong evidence for a concerted transition state, ruling out the intermediacy of a 1,3-dioxolanyl radical. nih.gov This demonstrates how carefully designed experiments can distinguish between possible mechanistic pathways.

Radical clocks are powerful tools for investigating reaction mechanisms, particularly for detecting the presence of radical intermediates and estimating their lifetimes. wikipedia.org A radical clock is a molecule that undergoes a rapid and predictable unimolecular rearrangement if it exists as a radical. wikipedia.org The cyclopropylmethyl radical is a well-known and very fast radical clock, which undergoes ring-opening to the 3-butenyl radical. wikipedia.org

In the context of this compound, the cyclopropyl group itself can act as a radical clock. If a reaction is suspected to proceed via a radical intermediate at the benzylic position, the opening of the cyclopropane ring in the product would be strong evidence for this pathway. The rate of this ring-opening is known, allowing for the estimation of the lifetime of the radical intermediate.

For example, a radical clock experiment with a cyclopropyl-containing substrate was used to confirm the formation of a carbon-centered radical in a photoredox/cobalt-catalyzed hydrohalogenation reaction. acs.org Similarly, carbonyl compounds bearing a 9-fluorenyl radical clock have been synthesized to probe for single-electron transfer steps in their reactions. nih.gov The presence or absence of ring-opened products provides clear mechanistic insights. nih.gov

Table 2: Common Radical Clocks and Their Rearrangement Rates

Radical ClockRearrangement ReactionRate Constant (s⁻¹) at 25°CReference
Cyclopropylmethyl radicalRing-opening to 3-butenyl radical8.6 x 10⁷ wikipedia.org
5-Hexenyl radicalCyclization to cyclopentylmethyl radical2.3 x 10⁵ wikipedia.org
(1-(2-phenylcyclopropyl)vinyl)benzene radicalCyclopropane ring-opening~10⁸ researchgate.net

This table provides examples of common radical clocks and their rearrangement rates.

Stereoelectronic Effects and Conformational Analysis in Cyclopropyl Systems

The reactivity and stability of cyclopropyl systems are profoundly influenced by stereoelectronic effects, which dictate the optimal three-dimensional arrangement of atoms for favorable orbital interactions. Conformational analysis is therefore crucial to understanding the behavior of molecules containing a cyclopropyl group, particularly when a reactive center is located adjacent to the ring.

The cyclopropyl group is remarkably effective at stabilizing an adjacent carbocation, a phenomenon attributed to a unique form of electronic interaction. The carbon-carbon bonds within a cyclopropane ring are not typical sigma bonds but are instead described as "bent" or "banana" bonds, possessing significant p-character. stackexchange.comechemi.com This is a consequence of the high angle strain in the three-membered ring, where the internuclear bond angles are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. dalalinstitute.comyoutube.com

This strained bonding arrangement allows the sigma electron cloud of the cyclopropyl ring to overlap effectively with the vacant p-orbital of an adjacent carbocationic center. stackexchange.comechemi.com This delocalization of sigma electrons, often referred to as "dancing resonance," results in substantial stabilization of the positive charge. quora.comquora.com For this interaction to be maximal, a specific geometric alignment is required, known as the "bisected" conformation. In this conformation, the plane of the cyclopropyl ring is perpendicular to the plane containing the carbocation and its substituents, allowing for optimal overlap between the Walsh orbitals of the cyclopropane and the empty p-orbital of the carbocation. researchgate.net The stabilization afforded by a cyclopropyl group can be even greater than that provided by a phenyl group, highlighting the potent nature of this effect. stackexchange.comechemi.com

Computational studies have quantified the stabilizing effect of cyclopropyl groups. For instance, the stabilization energy of a carbocation increases significantly with the number of cyclopropyl substituents. This enhanced stability is also reflected in structural changes, such as a shortening of the bond between the carbocationic carbon and the cyclopropyl ring and a lengthening of the vicinal bonds within the ring itself. researchgate.net

The stereochemical outcome of reactions involving cyclopropyl systems is highly sensitive to the steric and electronic nature of substituents on both the cyclopropyl ring and any adjacent aromatic moieties. These substituents can influence the preferred conformation of the molecule and the transition state energies, thereby dictating the selectivity of the reaction.

In enantioselective reactions, such as photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, the electronic properties of substituents on the aryl ring have a notable impact. Both electron-donating and electron-withdrawing groups are generally well-tolerated, leading to good yields and high enantiomeric excess. nih.gov However, the position of these substituents is critical. For instance, while substituents at the 3-position of an aryl ring may have a minimal effect on selectivity, those at the 2-position can be detrimental, likely due to steric hindrance that interferes with the coordination of a chiral Lewis acid catalyst. nih.gov

The nature of substituents on the cyclopropyl ring itself also plays a crucial role. For example, in certain cycloaddition reactions, cyclopropyl ketones with geminal β-dialkyl substituents can lead to excellent enantioselectivity. nih.gov Conversely, a simple methyl-substituted cyclopropane may result in poor stereochemical control. nih.gov In the context of tandem Heck-ring-opening reactions of cyclopropyldiol derivatives, variations in the electronic character of an aryl substituent on the cyclopropyl ring (i.e., electron-donating or withdrawing) were found to have no significant effect on the regioselectivity of the ring-opening step. nih.gov This suggests that in some cases, steric factors or other stereoelectronic effects may override the influence of substituent electronics. nih.gov

The interplay between steric and electronic effects is further highlighted in palladium-catalyzed cyclopropanation reactions. The relative stereoselectivity can be controlled, for instance, by a carbene insertion sequence that results in an exclusive anti-conformation between different substituents on the newly formed cyclopropane ring. acs.org

The following interactive table summarizes the influence of various substituents on the selectivity of reactions involving cyclopropyl compounds, based on findings from different studies.

Reaction Type Substituent Location Substituent Type Effect on Selectivity Reference
Photocatalytic [3+2] CycloadditionAryl ring (3-position)Electron-donating/withdrawingMinimal impact on enantioselectivity. nih.gov
Photocatalytic [3+2] CycloadditionAryl ring (2-position)General substituentsDeleterious to enantioselectivity. nih.gov
Photocatalytic [3+2] CycloadditionCyclopropyl ring (β-position)Geminal dialkyl groupsExcellent enantioselectivity. nih.gov
Photocatalytic [3+2] CycloadditionCyclopropyl ringMethyl groupPoor enantioselectivity. nih.gov
Tandem Heck-Ring-OpeningCyclopropyl ring (C2)Electron-donating/withdrawing arylNo effect on regioselectivity. nih.gov
Palladium-Catalyzed CyclopropanationForming cyclopropane ringR and SiMe3 groupsExclusive anti-conformation. acs.org

Cationic Rearrangements in Bridged Cyclopropylmethanol Frameworks

Bridged cyclopropylmethanol frameworks are prone to undergo cationic rearrangements, a process that is intimately linked to the electronic stabilization provided by the cyclopropyl group. The formation of a carbocation adjacent to the cyclopropyl ring often serves as the trigger for these molecular reorganizations. A classic example is the cyclopropylmethyl-cyclobutyl rearrangement, where the high strain energy of the three-membered ring can be relieved through ring expansion.

Studies involving the rearrangement of C4-alkoxides on metal surfaces have provided strong evidence for the intermediacy of transient cations. nih.gov For instance, the rearrangement of cyclopropylmethyl groups to cyclobutyl groups, and vice versa, is a characteristic feature of a cationic process. nih.gov The use of isotopically labeled compounds, such as 1,1-D2-cyclopropylmethanol, has demonstrated isotopic scrambling that is consistent with the formation of a relatively long-lived carbocationic intermediate during the rearrangement. nih.gov

In the biosynthesis of various natural products, such as terpenoids, the rearrangement of cyclopropylcarbinyl cations plays a pivotal role. nih.gov Nature utilizes this strategy to construct complex molecular architectures from simpler linear precursors. Inspired by these biological processes, chemists have developed catalytic asymmetric rearrangement reactions of cyclopropylcarbinyl cations. For example, the dehydration of prochiral cyclopropylcarbinols using a chiral N-triflyl phosphoramide (B1221513) catalyst generates a symmetrical cyclopropylcarbinyl cation. nih.gov This cation is then trapped by a nucleophile in a highly enantioselective manner, leading to ring-expanded products. nih.gov The stereochemical outcome of such reactions is governed by the chiral catalyst, which creates a chiral environment around the cationic intermediate.

Synthetic Applications and Derivatization of R Cyclopropyl Phenyl Methanol in Advanced Organic Synthesis

Utilization as a Chiral Building Block and Synthon

The enantiopure nature of (R)-cyclopropyl(phenyl)methanol makes it an excellent starting material for the synthesis of other chiral molecules. Its stereocenter can direct the formation of new stereocenters, and the cyclopropyl (B3062369) group can be strategically modified or opened to introduce further complexity.

This compound serves as a foundational element for creating intricate three-dimensional molecular structures. The inherent chirality of the molecule is leveraged to control the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of biologically active compounds. For instance, the development of enantioselective methodologies to produce enantioenriched cyclopropyl boronates has been achieved, providing a pathway to access various heterocycle-substituted cyclopropylmethanols. researchgate.net This demonstrates the utility of such building blocks in constructing complex chiral architectures. researchgate.net

The synthesis of chiral building blocks is a cornerstone of drug discovery, enabling the creation of novel amino acids and amino alcohols. nih.gov Asymmetric synthesis using chiral catalysts is a powerful approach to generate these building blocks in high enantiomeric excess. nih.gov The principles of using pre-existing chirality to guide the formation of new stereocenters are fundamental to the application of this compound in synthesizing more complex structures.

The cyclopropyl motif is a recurring feature in numerous natural products and pharmaceutical agents, often contributing to their biological activity and metabolic stability. digitellinc.comsci-hub.ru this compound and its derivatives are therefore valuable precursors in the synthesis of these important molecules.

The cyclopropyl group can be introduced into drug candidates to enhance their pharmacokinetic profiles. digitellinc.com The synthesis of drugs containing this moiety often involves the use of cyclopropyl-containing building blocks. sci-hub.ru For example, the synthesis of various bioactive compounds can be achieved through the use of donor-acceptor cyclopropanes derived from 2-hydroxychalcones. nih.gov

Furthermore, the development of synthetic methods for chiral intermediates is crucial for the pharmaceutical industry's demand for single-enantiomer compounds. mdpi.com Enantioselective syntheses of chiral building blocks are essential for producing preclinical drug candidates. mdpi.com The application of this compound extends to the synthesis of natural product-like compounds, such as polyprenylated phenols and quinones, which have shown potential neuroprotective activities. nih.gov

Functional Group Transformations and Ring Manipulations

The chemical reactivity of this compound and its derivatives allows for a wide array of transformations, including reactions that proceed with the opening of the strained cyclopropane (B1198618) ring. These manipulations provide access to a diverse range of functionalized, acyclic structures.

Cyclopropyl ketones, which can be synthesized from this compound, are versatile intermediates that can undergo ring-opening reactions. acs.orgchemrxiv.org These reactions are powerful tools for creating open-chain molecules with multiple functional groups. acs.org The cleavage of the C-C bond in the cyclopropane ring can be challenging but offers a route to valuable γ-substituted silyl (B83357) enol ethers that are difficult to access through other methods. nih.gov

Various catalytic systems have been developed to facilitate the ring-opening of cyclopropyl ketones. For example, a chiral N,N'-dioxide-scandium(III) complex can catalyze the asymmetric ring-opening of cyclopropyl ketones with β-naphthols. rsc.org Iron-catalyzed reductive ring-opening/gem-difluoroallylation of cyclopropyl ketones has also been demonstrated. acs.org Additionally, nickel-catalyzed cross-coupling reactions of cyclopropyl ketones with organozinc reagents can lead to 1,3-difunctionalized, ring-opened products. chemrxiv.org

The regioselectivity of the ring-opening can often be controlled, leading to the formation of specific isomers. acs.org For instance, in certain iron-catalyzed reactions, the ring-opening occurs at the more-substituted site due to the formation of a more stable carbon-centered radical intermediate. acs.org

Alkylation reactions of compounds derived from this compound provide a means to introduce new carbon-carbon bonds. A particularly sustainable and efficient method for alkylation is hydrogen borrowing catalysis. acs.orgacs.org This process involves the temporary removal of hydrogen from an alcohol to form a reactive carbonyl intermediate, which then participates in a C-C bond-forming reaction before the hydrogen is returned. acs.orgnih.gov This method is considered "green" as it often uses renewable alcohols and produces water as the only byproduct. digitellinc.com

The scope of hydrogen borrowing catalysis has been expanded to include the α-cyclopropanation of ketones. acs.org This transformation can be achieved by the intramolecular displacement of a leaving group from an α-alkylated ketone intermediate, which is formed via hydrogen borrowing catalysis. acs.org This strategy provides access to synthetically useful α-cyclopropyl carboxylic acids. acs.org

The alkylation of alcohols can also be achieved using O-cyclopropylmethyl trichloroacetimidates as alkylating agents under acid catalysis. researchgate.net These reactions can lead to a mixture of products containing cyclopropylmethyl, cyclobutyl, and homoallyl residues due to the rearrangement of the carbocation intermediates. researchgate.net

The hydroxyl group of this compound can be oxidized to the corresponding ketone, cyclopropyl phenyl ketone. sigmaaldrich.com This ketone is a key intermediate for various subsequent transformations. For example, it can undergo reductive amination to introduce nitrogen-containing functional groups.

The oxidation of the alcohol to the ketone is a fundamental transformation in organic synthesis. The resulting ketone can then be used in a variety of reactions. While direct search results for the reductive amination of cyclopropyl phenyl ketone are limited, this is a standard synthetic transformation. The ketone can react with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is a powerful method for C-N bond formation.

Furthermore, the alkylation of hydroxy group-containing acceptors with O-cyclopropylmethyl trichloroacetimidates demonstrates the versatility of derivatization, leading to ethers with rearranged carbocation intermediates. researchgate.net

Selective O-Methylation and Other Alcohol Functionalizations

The hydroxyl group of this compound is a key functional handle that allows for a variety of transformations to produce valuable derivatives. O-methylation, the conversion of the alcohol to a methyl ether, is a common protective strategy or a means to introduce a methoxy (B1213986) group into a target molecule. While specific literature on the O-methylation of this compound is not abundant, general methods for the methylation of secondary benzylic alcohols are well-established and applicable.

A standard and widely used method for O-methylation is the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), furnishes the desired methyl ether. The reaction is generally efficient and proceeds with retention of configuration at the stereocenter.

Alternative methods for O-methylation under milder conditions have also been developed to accommodate sensitive substrates. For instance, phase-transfer catalysis can be employed, where the reaction is carried out in a biphasic system with a quaternary ammonium (B1175870) salt to facilitate the transfer of the alkoxide from the aqueous to the organic phase for reaction with the methylating agent. Another approach involves the use of diazomethane (B1218177) (CH₂N₂) with a Lewis acid catalyst, although the toxicity and explosive nature of diazomethane necessitate careful handling.

Beyond methylation, the alcohol functionality of this compound can undergo a range of other important functionalizations. These include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters. This is often used for the introduction of protecting groups or for the synthesis of biologically active ester derivatives.

Silylation: Protection of the hydroxyl group as a silyl ether (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)) is readily achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are valuable intermediates due to their tunable stability and ease of cleavage.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, cyclopropyl phenyl ketone, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone is a versatile intermediate for further synthetic transformations.

Rearrangements to Homoallylic Halides

A significant and synthetically useful transformation of cyclopropylmethanols, including this compound, is their rearrangement to form homoallylic halides. This reaction involves the ring-opening of the cyclopropane ring and results in the formation of a carbon-carbon double bond and the introduction of a halogen atom. This transformation provides a valuable route to access homoallylic halides, which are important building blocks in organic synthesis.

The rearrangement is typically promoted by treatment with metal halides. orgsyn.org A common and effective method involves the reaction of the cyclopropylmethanol (B32771) with a magnesium halide, such as magnesium bromide (MgBr₂) or magnesium iodide (MgI₂), in a suitable solvent like diethyl ether. orgsyn.org The reaction proceeds through the formation of a magnesium alkoxide intermediate. Subsequent coordination of the magnesium to the cyclopropane ring facilitates its opening, leading to a stabilized carbocationic intermediate which is then trapped by the halide ion to yield the homoallylic halide.

The regioselectivity of the ring opening is a crucial aspect of this rearrangement. In the case of cyclopropylmethanols bearing a phenyl group, the cleavage of the internal cyclopropane bond is generally favored, leading to the formation of the more substituted and thermodynamically more stable alkene. The stereochemistry of the starting alcohol can influence the stereochemical outcome of the newly formed double bond.

Below is a table summarizing the general conditions for the rearrangement of cyclopropylmethanols to homoallylic halides:

ReagentSolventTemperatureProductReference
MgBr₂Diethyl etherRefluxHomoallylic bromide orgsyn.org
MgI₂Diethyl etherRoom Temp to RefluxHomoallylic iodide orgsyn.org
PBr₃Dichloromethane0 °C to Room TempHomoallylic bromide

This rearrangement offers a powerful tool for the stereoselective synthesis of complex acyclic molecules from readily available chiral cyclopropylmethanols.

Cross-Coupling Reactions of Cyclopropyl Organometallics derived from this compound

The conversion of this compound into an organometallic reagent opens up a vast array of possibilities for carbon-carbon bond formation through cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. By transforming the alcohol into a nucleophilic organometallic species, the cyclopropylphenylmethyl moiety can be coupled with various electrophilic partners.

The most common strategy to generate an organometallic reagent from an alcohol involves a two-step sequence. First, the hydroxyl group is converted into a good leaving group, typically a halide (bromide or iodide) or a triflate. This is achieved through standard procedures, for example, by reaction with phosphorus tribromide (PBr₃) or N-bromosuccinimide/triphenylphosphine for bromination, or triflic anhydride (B1165640) in the presence of a base for triflation.

Once the halide or triflate is in place, the organometallic reagent can be prepared. For instance, reaction with magnesium metal leads to the formation of a Grignard reagent (a cyclopropylphenylmethylmagnesium halide). Alternatively, treatment with an organolithium reagent, such as n-butyllithium, can result in the formation of the corresponding organolithium species. These organometallic intermediates are highly reactive nucleophiles that can participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling and Related Methodologies

The Suzuki-Miyaura coupling is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex. nih.gov To utilize this compound in a Suzuki-Miyaura coupling, it must first be converted into a suitable organoboron derivative, most commonly a boronic acid or a boronate ester.

A plausible synthetic route to the required cyclopropyl(phenyl)methylboronic acid derivative from this compound would involve the following steps:

Conversion to a Halide: The alcohol is first converted to the corresponding bromide or iodide as described previously.

Formation of a Grignard Reagent: The resulting halide is then reacted with magnesium metal to form the Grignard reagent.

Borylation: The Grignard reagent is then reacted with a trialkyl borate (B1201080), such as trimethyl borate (B(OMe)₃), at low temperature.

Hydrolysis: Subsequent acidic workup hydrolyzes the intermediate boronate ester to afford the desired cyclopropyl(phenyl)methylboronic acid. orgsyn.org

Once the boronic acid or its corresponding ester (e.g., a pinacol (B44631) boronate ester) is synthesized, it can be coupled with a wide range of aryl or vinyl halides or triflates under standard Suzuki-Miyaura conditions. These conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system (e.g., toluene/water or dioxane/water).

The following table provides a representative example of the conditions used for the Suzuki-Miyaura coupling of a cyclopropylboronic acid with an aryl bromide:

Cyclopropylboronic AcidAryl HalideCatalystBaseSolventYield (%)Reference
Cyclopropylboronic acid4-BromotoluenePd(PPh₃)₄K₃PO₄Toluene85 researchgate.net
Cyclopropylboronic acid1-Bromo-4-methoxybenzenePd(OAc)₂/XPhosK₃PO₄Toluene/Water92 organic-chemistry.org

This methodology allows for the stereospecific incorporation of the chiral cyclopropyl(phenyl)methyl fragment into a diverse array of molecules, making it a powerful tool in the synthesis of complex organic compounds.

Analytical and Spectroscopic Methods for Stereochemical Assessment in R Cyclopropyl Phenyl Methanol Research

Chiral Chromatography for Enantiomeric Excess Determination (GC, HPLC)

Chiral chromatography is a cornerstone for determining the enantiomeric excess of (R)-cyclopropyl(phenyl)methanol. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating enantiomers, allowing for their quantification.

Gas Chromatography (GC):

Chiral GC columns, often incorporating derivatized cyclodextrins as stationary phases, are highly effective for the enantiomeric separation of volatile compounds like this compound. gcms.czchromatographyonline.com The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The choice of the specific cyclodextrin (B1172386) derivative can significantly influence the separation selectivity, and in some cases, even reverse the elution order of the enantiomers. chromatographyonline.com For instance, permethylated beta-cyclodextrin (B164692) is a commonly used derivative. gcms.cz The ability to resolve enantiomers allows for the authentication of natural products and the detection of adulteration with synthetic compounds. chromatographyonline.com

Key considerations for chiral GC analysis include:

Column Selection: The choice of chiral stationary phase is critical. Columns with different cyclodextrin derivatives can offer varying selectivity for specific enantiomers. gcms.czchromatographyonline.com

Method Optimization: Factors such as temperature programming and carrier gas flow rate need to be optimized to achieve baseline separation.

Detection: Flame ionization detectors (FID) and mass spectrometers (MS) are commonly used detectors in GC analysis. nih.gov

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and versatile technique for the enantiomeric resolution of a broad range of compounds, including this compound and its analogues. researchgate.netneliti.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. researchgate.netsigmaaldrich.com

Common types of chiral stationary phases include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most successful and widely used CSPs due to their broad applicability. windows.net

Cyclodextrin-based CSPs: These operate on the principle of inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin. sigmaaldrich.com

Protein-based CSPs: Columns based on proteins like α1-acid glycoprotein (B1211001) (AGP) can also be effective. sigmaaldrich.com

The choice of mobile phase is crucial for achieving optimal separation. sigmaaldrich.com In reversed-phase mode, mixtures of water with organic modifiers like acetonitrile (B52724) or methanol (B129727) are common. sigmaaldrich.com Normal-phase chromatography, using non-polar solvents, is also an option. sigmaaldrich.comnih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. researchgate.net

TechniqueStationary Phase ExamplesMobile Phase ExamplesDetection
Chiral GCDerivatized Cyclodextrins (e.g., permethylated beta-cyclodextrin)Inert carrier gas (e.g., Helium, Nitrogen)FID, MS
Chiral HPLCPolysaccharide-based (Cellulose, Amylose), Cyclodextrin-based, Protein-based (AGP)Reversed-phase: Water/Acetonitrile, Water/Methanol Normal-phase: Hexane/Isopropanol (B130326)UV, Fluorescence, CD, MS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Elucidation

While standard NMR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for determining the ratio of diastereomers. When this compound is derivatized with a chiral resolving agent, two diastereomers are formed. These diastereomers have distinct chemical shifts and coupling constants in their NMR spectra, allowing for their differentiation and quantification.

The Nuclear Overhauser Effect (NOE) is a particularly useful NMR technique for elucidating stereochemistry. wordpress.com NOE experiments, such as NOESY and ROESY, provide information about the spatial proximity of atoms within a molecule. wordpress.com By observing correlations between specific protons, the relative configuration of stereocenters can be determined, which is essential when multiple chiral centers are present. wordpress.com

For instance, in a derivative of this compound, the spatial relationship between the protons on the cyclopropyl (B3062369) ring and the phenyl ring can be established through NOE, helping to confirm the relative stereochemistry.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. ed.ac.uk This technique provides a three-dimensional map of the electron density within a crystal, revealing the precise arrangement of atoms in space. ed.ac.ukcaltech.edu To apply this method, a suitable single crystal of the compound of interest, or a derivative, is required. researchgate.net

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. caltech.edu For chiral molecules that crystallize in non-centrosymmetric space groups, the phenomenon of anomalous scattering can be used to determine the absolute structure. ed.ac.uk The Flack parameter is a value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. A value close to zero suggests the correct assignment. caltech.edu

While powerful, obtaining crystals of sufficient quality can sometimes be a challenge. caltech.edu Nevertheless, X-ray crystallography remains the gold standard for unambiguously assigning the (R) or (S) configuration to a chiral center. ed.ac.uk Studies on related phenyl-substituted cyclopropanes have utilized X-ray diffraction to determine the orientation of the phenyl ring relative to the cyclopropane (B1198618) ring. researchgate.net

TechniqueInformation ObtainedKey Principle
NMR Spectroscopy (with chiral derivatizing agents)Diastereomeric RatioFormation of diastereomers with distinct NMR signals.
Nuclear Overhauser Effect (NOE) SpectroscopyRelative StereochemistryThrough-space interactions between protons.
X-ray CrystallographyAbsolute ConfigurationDiffraction of X-rays by a single crystal.

Future Directions and Emerging Research Areas

Development of Novel and Highly Selective Catalytic Systems

The enantioselective reduction of cyclopropyl (B3062369) phenyl ketone is the most direct route to (R)-cyclopropyl(phenyl)methanol. While significant progress has been made, the development of new catalysts with superior activity, selectivity, and broader applicability remains an active area of research.

Future efforts are directed towards several key areas:

Novel Metal-Ligand Complexes: Research is ongoing to design and synthesize novel chiral ligands for transition metals like iridium, rhodium, and ruthenium, which are known to be effective in asymmetric hydrogenation and transfer hydrogenation of ketones. researchgate.netwikipedia.org The focus is on creating more rigid and sterically defined ligand architectures to enhance enantioselectivity. For instance, new iridium complexes with phosphorus-free N,N,OH ligands have shown excellent enantioselectivities in the hydrogenation of simple ketones under mild conditions. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. nih.gov Chiral phosphoric acids and oxazaborolidines have been successfully used for the enantioselective reduction of ketones. wikipedia.orgacs.org Future work will likely explore new classes of organocatalysts and their application in the synthesis of this compound, aiming for higher efficiency and lower catalyst loadings.

Heterogeneous Catalysis: Immobilizing chiral catalysts on solid supports facilitates catalyst recovery and recycling, a key aspect of sustainable chemistry. acs.org Research is focused on developing robust and recyclable heterogeneous catalysts that maintain high enantioselectivity over multiple reaction cycles. This includes anchoring chiral ligands or metal complexes to materials like mesoporous silica (B1680970) (SBA-15). acs.org

Table 1: Comparison of Emerging Catalytic Systems for Asymmetric Ketone Reduction

Catalytic SystemKey FeaturesPotential AdvantagesRepresentative Research
Iridium-based ComplexesHigh activity and enantioselectivity, particularly with novel N,N,OH ligands.Effective under mild conditions, potential for broad substrate scope.Development of phosphorus-free iridium catalysts for highly enantioselective ketone hydrogenation. researchgate.net
Chiral Phosphoric AcidsMetal-free catalysis, acts as a Brønsted acid catalyst.Avoids metal contamination, often uses milder reaction conditions.Used in asymmetric Mannich and Friedel-Crafts reactions, with potential for ketone reductions. acs.orgmdpi.com
Supported Chiral CatalystsImmobilization of homogeneous catalysts on solid supports like SBA-15.Enhanced recyclability and ease of separation, contributing to greener processes.Synthesis of recyclable heterogeneous oxazoline-based catalysts for asymmetric reactions. acs.org

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.netnih.gov For the synthesis of this compound, this translates into developing processes that are more environmentally benign and economically viable.

Key areas of focus include:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems offers a highly selective and sustainable method for ketone reduction. rsc.orgnih.govnih.gov Biocatalytic reductions typically occur in aqueous media under mild temperature and pH conditions, avoiding the need for heavy metals and organic solvents. rsc.orgnih.gov For example, plant-based biocatalysts like Daucus carota (carrot) roots have been explored for the synthesis of chiral alcohols. rsc.org

Sustainable Solvents and Reagents: Research is aimed at replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. Similarly, the use of safer and more sustainable reducing agents, such as isopropanol (B130326) in transfer hydrogenation, is being prioritized over pyrophoric reagents like lithium aluminum hydride. wikipedia.org

Atom Economy: Catalytic methods are inherently more atom-economical than stoichiometric approaches. Future developments will focus on catalytic systems that maximize the incorporation of all reactant atoms into the final product, minimizing waste generation.

Table 2: Green Chemistry Approaches in Chiral Alcohol Synthesis

Green Chemistry PrincipleApplication in this compound SynthesisExample
Use of Renewable Feedstocks/CatalystsEmploying plant-based biocatalysts or enzymes.Using Daucus carota roots for the asymmetric reduction of ketones to chiral alcohols. rsc.org
Safer Solvents and AuxiliariesReplacing traditional organic solvents with water or other benign media.Enzymatic reductions are typically performed in aqueous buffer solutions. nih.govnih.gov
CatalysisUtilizing small amounts of a catalyst (metal, organo, or bio) to replace stoichiometric reagents.Asymmetric transfer hydrogenation using a catalytic amount of a chiral iridium complex with isopropanol as the hydrogen source. wikipedia.org

Advancements in Computational Modeling for Rational Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. whiterose.ac.ukresearchgate.net In the context of this compound synthesis, computational modeling offers significant advantages for the rational design of catalysts and reaction conditions.

Future research will leverage computational tools to:

Elucidate Reaction Mechanisms: DFT calculations can map out the entire reaction pathway for catalytic asymmetric reduction, identifying key transition states and intermediates. whiterose.ac.uknih.gov This provides a detailed understanding of how enantioselectivity arises, enabling the rational modification of catalysts to improve performance. For example, DFT studies have been used to investigate the mechanism of transfer hydrogenation over iridium complexes. whiterose.ac.uk

Predict Catalyst Performance: By modeling the interactions between the catalyst, substrate, and reagents, it is possible to predict the enantioselectivity of a given catalytic system. researchgate.net This allows for the in silico screening of large libraries of potential catalysts, prioritizing the most promising candidates for experimental validation and reducing the need for extensive empirical screening. pnas.org

Design Novel Catalysts: A deeper mechanistic understanding gained from computational studies can guide the de novo design of catalysts with enhanced properties. nih.govacs.org For instance, by identifying the key steric and electronic factors that control selectivity, new ligands can be designed to maximize these favorable interactions.

Exploration of Unconventional Synthetic Utilities for this compound as a Chiral Scaffold

Beyond its role as a simple chiral alcohol, this compound and its derivatives possess unique structural and electronic properties that can be exploited in novel synthetic applications. The strained cyclopropyl ring offers a gateway to a variety of chemical transformations.

Emerging areas of exploration include:

Ring-Opening Reactions: The cyclopropyl group can undergo selective ring-opening under various conditions (e.g., catalyzed by phosphines or transition metals) to generate more complex, acyclic chiral structures. rsc.org The chirality of the starting alcohol can be used to control the stereochemistry of the resulting products.

Cycloaddition Reactions: Aryl cyclopropyl ketones are known to participate in photocatalytic [3+2] cycloaddition reactions to form densely substituted cyclopentane (B165970) structures. nih.gov Using the chiral alcohol or its derivatives could open pathways to enantioselective versions of these cycloadditions, providing access to complex chiral carbocycles.

Hydrogen Borrowing Catalysis: Cyclopropyl ketones have been identified as key structural motifs for enabling C-C bond formation via iridium-catalyzed hydrogen borrowing catalysis. acs.org The chiral alcohol this compound could serve as a precursor to the corresponding ketone, which could then be used in enantioselective alkylation reactions to form more complex chiral ketones.

The unique reactivity of the cyclopropyl group, combined with the defined stereocenter, makes this compound a versatile chiral scaffold for the construction of a wide range of valuable and complex organic molecules. actylis.comnih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-cyclopropyl(phenyl)methanol, and how can enantiomeric excess (ee) be optimized?

  • Methodological Answer : Synthesis often involves catalytic asymmetric processes. For example, enantioselective α-boryl carbene transformations using iridium catalysts can yield cyclopropyl derivatives with high diastereoselectivity (dr > 20:1) and ee (e.g., 95% ee achieved via optimized chiral catalysts) . Additionally, cyclopropanone intermediates, such as those derived from ring-opening reactions of cyclopropyl ketones with amines, can be tailored using acid catalysis to control stereochemistry . Optimizing ee requires adjusting reaction temperature, solvent polarity, and catalyst loading.

Q. How is the stereochemistry of this compound characterized experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for stereochemical analysis. For instance, coupling constants in 1^1H NMR and 13^{13}C NMR can distinguish between enantiomers by revealing spatial arrangements of protons and carbons adjacent to the cyclopropyl group. Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular structure and functional groups, as demonstrated in studies on cyclopropyl ketone derivatives . Chiral HPLC or circular dichroism (CD) may supplement these techniques to quantify enantiomeric purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.